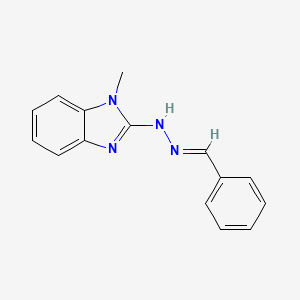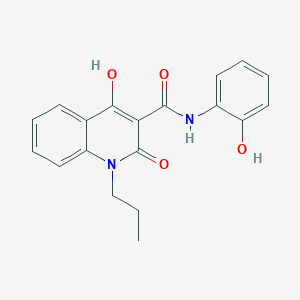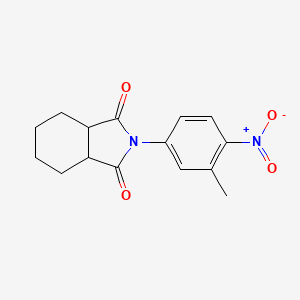
benzaldehyde (1-methyl-1H-benzimidazol-2-yl)hydrazone
Overview
Description
Benzaldehyde (1-methyl-1H-benzimidazol-2-yl)hydrazone is a compound that has been studied for its combined antiparasitic and antioxidant activity . It is a benzimidazolyl-2-hydrazone, bearing hydroxyl and methoxy groups . The compound is part of a class of compounds developed with the aim of combining anthelmintic with antioxidant properties .
Synthesis Analysis
The synthesis of benzaldehyde (1-methyl-1H-benzimidazol-2-yl)hydrazone involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This aldehyde is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product .Molecular Structure Analysis
The structure of benzaldehyde (1-methyl-1H-benzimidazol-2-yl)hydrazone was identified by IR, NMR, and elemental analysis . The C=N stretching in the region 1600–1620 cm-1 of the IR spectra of the 1H-benzimidazole-2-yl hydrazone products was observed . The N–H bonds in the benzimidazolyl fragment and hydrazone moiety gave rise to strong peaks varying within the region 3370–3160 cm-1 .Chemical Reactions Analysis
The compound has been found to react with various free radicals cOCH3, cOOH, and cOOCH3, through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium, and RAF in both media . The relative radical scavenging ability of the compound showed a good correlation to the experimentally observed trends .Mechanism of Action
The compound has been found to have anthelmintic activity on encapsulated T. spiralis, indicating that it is more active than the clinically used anthelmintic drugs albendazole and ivermectin . The compound also has antioxidant activity, as elucidated in vitro against stable free radicals DPPH and ABTS as well as iron-induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose .
properties
IUPAC Name |
N-[(E)-benzylideneamino]-1-methylbenzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-19-14-10-6-5-9-13(14)17-15(19)18-16-11-12-7-3-2-4-8-12/h2-11H,1H3,(H,17,18)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMKQSHLMNXDPB-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NN=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1N/N=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-benzylidenehydrazinyl]-1-methyl-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4'-{[(2-ethoxy-1-naphthyl)methylene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3863733.png)
![[1-(benzylideneamino)-1H-benzimidazol-2-yl]methanol](/img/structure/B3863748.png)


![N-allyl-3-[2-(2-fluorobenzylidene)hydrazino]-3-oxopropanamide](/img/structure/B3863757.png)
![2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B3863771.png)
![1-acetyl-N-{2-[(2-methylbenzyl)thio]ethyl}piperidin-4-amine](/img/structure/B3863795.png)
![isonicotinaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B3863809.png)
![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B3863811.png)


